molecular formula C21H21ClN2O4S2 B11561189 (5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11561189
M. Wt: 465.0 g/mol
InChI Key: VCZMHHSUKXWJCI-VCHYOVAHSA-N
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Description

The compound “(5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve:

    Formation of Thiosemicarbazone: Reacting 3-chloro-2-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Cyclization: The thiosemicarbazone is then cyclized with 3,4,5-trimethoxybenzylidene bromide under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. Solvent selection, temperature control, and purification steps are crucial for the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, thiazolidinones are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound might exhibit similar activities, making it a candidate for drug development.

Medicine

Thiazolidinones have shown promise in the treatment of diseases such as diabetes, cancer, and bacterial infections. The compound could be explored for its therapeutic potential in these areas.

Industry

In the industrial sector, thiazolidinones are used in the development of agrochemicals, dyes, and polymers. The compound’s unique properties might make it suitable for similar applications.

Mechanism of Action

The mechanism of action of thiazolidinones often involves the inhibition of specific enzymes or receptors. The compound might interact with molecular targets such as kinases, proteases, or nuclear receptors, disrupting key biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • **(5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The compound’s uniqueness lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which might confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

Molecular Formula

C21H21ClN2O4S2

Molecular Weight

465.0 g/mol

IUPAC Name

(5E)-3-[(3-chloro-2-methylanilino)methyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21ClN2O4S2/c1-12-14(22)6-5-7-15(12)23-11-24-20(25)18(30-21(24)29)10-13-8-16(26-2)19(28-4)17(9-13)27-3/h5-10,23H,11H2,1-4H3/b18-10+

InChI Key

VCZMHHSUKXWJCI-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

CC1=C(C=CC=C1Cl)NCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

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